Lipophilicity Advantage: Ethyl Ester Delivers Higher LogP Than the Methyl Ester, Enhancing Membrane Permeability Prediction
The target compound (ethyl ester) exhibits a computed LogP of 4.35, compared to a LogP of 4.18 for the direct methyl ester analog (CAS 350989-44-5) [1]. This difference of +0.17 LogP units translates to a 48% higher predicted octanol-water partition coefficient, favoring improved passive membrane permeation. In the context of the 2-aminothiophene-3-carboxylate scaffold, where LogP values typically range from 3.8 to 4.6, the ethyl ester variant achieves a favorable balance—sufficient lipophilicity to cross lipid bilayers without exceeding the threshold (LogP > 5) associated with poor solubility and increased off-target promiscuity [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 4.35 (computed XLogP3/ChemAxon) |
| Comparator Or Baseline | Methyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate (CAS 350989-44-5): LogP = 4.18 |
| Quantified Difference | ΔLogP = +0.17; ~48% higher predicted partition coefficient |
| Conditions | Computed values; XLogP3 (PubChem) and ChemAxon algorithms |
Why This Matters
For scientists procuring a thiophene-3-carboxylate building block for cell-permeable probe design, the quantified LogP uplift of the ethyl ester directly supports improved passive membrane flux, reducing the risk of false-negative cellular activity readouts.
- [1] PubChem. (2025). Compound Summary for CID 735013: Ethyl 2-amino-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylate. XLogP3-AA = 3.9 (PubChem); ChemAxon LogP = 4.35 (ChemBase). View Source
